molecular formula C41H50N2O13 B14673631 3-Formylrifamycin SV O-(2-propynyl)oxime CAS No. 41776-64-1

3-Formylrifamycin SV O-(2-propynyl)oxime

Katalognummer: B14673631
CAS-Nummer: 41776-64-1
Molekulargewicht: 778.8 g/mol
InChI-Schlüssel: LKFNRYSRXFJAGZ-CFQHGCHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Formylrifamycin SV O-(2-propynyl)oxime is a chemical derivative of rifamycin SV, designed for research applications. Its molecular formula is C41H50N2O13, and it is identified by the CAS Registry Number 135554531 . This compound belongs to a class of O-substituted oximes of 3-formylrifamycin SV, which have been investigated for their modified biological activities and surface-active properties . Scientific studies on related rifamycin SV oxime derivatives indicate that structural modifications at the oxime group can significantly alter their properties and biological activity . Research on a series of alkyl-chain oximes of 3-formylrifamycin SV has shown potential for the inhibition of bacterial strains resistant to rifampicin, a common rifamycin antibiotic, as well as the inhibition of viral RNA-dependent DNA polymerases . Furthermore, other rifamycin C-11 oxime derivatives have been studied for their efficacy against drug-resistant microbes . The specific 2-propynyl substituent on the oxime group is noted in patent literature covering therapeutically active O-substituted oximes of 3-formylrifamycin SV . This compound is intended for research and experimental use only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should consult the safety data sheet and handle the material in accordance with all applicable local and institutional regulations.

Eigenschaften

CAS-Nummer

41776-64-1

Molekularformel

C41H50N2O13

Molekulargewicht

778.8 g/mol

IUPAC-Name

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-prop-2-ynoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C41H50N2O13/c1-11-16-54-42-18-26-31-36(49)29-28(35(26)48)30-38(24(7)34(29)47)56-41(9,39(30)50)53-17-15-27(52-10)21(4)37(55-25(8)44)23(6)33(46)22(5)32(45)19(2)13-12-14-20(3)40(51)43-31/h1,12-15,17-19,21-23,27,32-33,37,45-49H,16H2,2-10H3,(H,43,51)/b13-12+,17-15+,20-14+,42-18+

InChI-Schlüssel

LKFNRYSRXFJAGZ-CFQHGCHSSA-N

Isomerische SMILES

CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC#C)\C

Kanonische SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC#C)C

Herkunft des Produkts

United States

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis: 3-Formylrifamycin SV

The introduction of a formyl group at the C-3 position of the rifamycin (B1679328) naphthoquinone core is a critical step in the synthesis of a wide array of rifamycin derivatives.

The primary route to 3-Formylrifamycin SV involves the oxidation of 3-aminomethyl derivatives of Rifamycin SV, commonly known as Mannich bases. google.com This transformation is achieved using mild oxidizing agents. A variety of agents have proven effective, including lower alkyl nitrites (such as isoamyl nitrite), lead tetracetate, ammonium (B1175870) persulfate, manganese dioxide, and potassium ferricyanide. google.comgoogle.com

An alternative pathway starts from 3-aminomethyl-rifamycin S compounds. These precursors can be split by acids in the presence of water to yield 3-Formylrifamycin SV and the corresponding amine, notably without the need for an oxidizing agent that could potentially lead to over-oxidation of the desired product. google.com Another documented method involves the acid hydrolysis of Rifampicin (B610482). Heating Rifampicin in the presence of hydrochloric acid can produce 3-Formylrifamycin SV in high yield. chemicalbook.com

Furthermore, enzymatic pathways have been explored for related transformations. The aerobic oxidation of Rifamycin SV to Rifamycin S, a closely related precursor, can be catalyzed by enzymes like horseradish peroxidase. nih.govcncb.ac.cn

The efficiency of the formylation reaction is highly dependent on the specific conditions employed. When oxidizing 3-aminomethyl-rifamycin SV derivatives, the reaction is typically conducted in a solvent at room temperature. google.com The choice of solvent and oxidizing agent significantly impacts the reaction time, which can range from 2 to 24 hours. google.com To enhance the reaction rate, catalytic amounts of an aliphatic acid, such as acetic acid, may be introduced into the reaction mixture. google.com

For instance, the oxidation of 3-diethylaminomethyl-rifamycin SV with isoamyl nitrite (B80452) in a mixture of carbon tetrachloride and acetic acid proceeds at approximately 22°C over 24 hours. google.com The process starting from Rifampicin involves heating the compound in water with hydrochloric acid to 55°C for 8 hours, resulting in a yield of 95.0%. chemicalbook.com

Table 1: Reaction Conditions for Synthesis of 3-Formylrifamycin SV
Starting PrecursorReagentsSolventTemperatureDurationYieldReference
3-Diethylaminomethyl-rifamycin SVIsoamyl nitrite, Acetic acidCarbon tetrachloride~22°C24 hours~45% google.com
RifampicinHydrochloric acidWater55°C8 hours95.0% chemicalbook.com
3-Aminomethyl-rifamycin S derivativesAcidAqueous media--- google.com

Synthesis of 3-Formylrifamycin SV O-(2-propynyl)oxime

The final step in the synthesis involves the conversion of the aldehyde functional group of 3-Formylrifamycin SV into an oxime ether.

The formation of an oxime from an aldehyde is a nucleophilic addition-elimination reaction. The process is initiated by the nucleophilic attack of the nitrogen atom of a hydroxylamine (B1172632) derivative on the electrophilic carbonyl carbon of the aldehyde. youtube.comscribd.com This attack breaks the carbon-oxygen pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine. youtube.comyoutube.com

This intermediate is generally unstable. A proton transfer occurs, typically from the newly added nitrogen to the oxygen atom, making the hydroxyl group a better leaving group (water). youtube.com Subsequently, the lone pair of electrons on the nitrogen atom forms a double bond with the carbon, and the water molecule is eliminated. A final deprotonation of the nitrogen atom yields the neutral oxime product. youtube.com

To synthesize the target compound, 3-Formylrifamycin SV is condensed with an O-(2-propynyl)hydroxylamine derivative. This reaction follows the general mechanism of oxime formation. The procedure typically involves reacting 3-Formylrifamycin SV with the hydroxylamine reagent in a suitable solvent. google.com The propargyl group (2-propynyl) is already attached to the oxygen of the hydroxylamine, leading directly to the formation of the O-alkyloxime ether. This "click chemistry" handle allows for further modifications of the rifamycin structure if desired.

The yield and purity of the resulting 3-Formylrifamycin SV O-(2-propynyl)oxime are influenced by several key reaction parameters. The choice of solvent is critical; solvents like ethanol, methanol, or dichloromethane-ethanol mixtures are often employed. google.com The reaction temperature and duration are also optimized to ensure complete conversion while minimizing the degradation of the rifamycin core. For example, similar hydrazone formations are carried out at temperatures between 35°C and 50°C for short durations, from 15 minutes to a few hours. google.com

The stoichiometry of the reactants is another important factor. A slight excess of the hydroxylamine derivative is often used to drive the reaction to completion. google.com The isolation of the final product can be achieved through crystallization, often induced by the partial concentration of the reaction mixture or the addition of a non-solvent like water, which can lead to high-purity crystalline products without the need for further recrystallization. google.com

Table 2: Illustrative Parameters for Oxime/Hydrazone Formation from 3-Formylrifamycin SV
ReactantSolventTemperatureDurationIsolation MethodReference
PhenoxyacethydrazideEthanol~40°C3 hoursFiltration google.com
PhenoxyacethydrazideDichloromethane-Ethanol35°C25 minutesPartial vacuum removal of solvent, water addition google.com
IsonicotinichydrazideMethanol45-50°C15 minutesCooling, water addition google.com

Advanced Synthetic Strategies for Rifamycin Derivatization

The chemical architecture of rifamycin, characterized by an ansa macrocyclic bridge spanning a naphthalene (B1677914) chromophore, offers multiple sites for structural modification. mdpi.com Among these, the C-3 position of the naphthoquinone core has been a focal point for the synthesis of a vast number of semi-synthetic derivatives. mdpi.com The key intermediate for these modifications is 3-formylrifamycin SV, which can be prepared from rifamycin SV Mannich bases or through the acidic hydrolysis of rifampicin. chemicalbook.comgoogle.com This aldehyde functionality serves as a versatile chemical handle for introducing diverse substituents, leading to new analogues with modified properties.

Application of "Click Chemistry" Approaches in Rifamycin Synthesis

"Click chemistry" encompasses a class of reactions known for their high efficiency, reliability, and selectivity, enabling the rapid synthesis of complex molecules from modular building blocks. sigmaaldrich.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. sigmaaldrich.com This reaction is highly tolerant of a wide range of functional groups and is often effective in aqueous solvents, making it a powerful tool in drug discovery. sigmaaldrich.com

The compound 3-Formylrifamycin SV O-(2-propynyl)oxime is strategically designed for click chemistry applications. Its O-(2-propynyl) group provides the necessary terminal alkyne "handle" for conjugation with various azide-containing molecules. Research has shown that click chemistry can be successfully employed for the modification of structurally complex antibiotics like rifamycins (B7979662), leading to the desired 1,2,3-triazole products. researchgate.net This approach allows for the covalent linking of rifamycin to other molecules, such as fluorescent dyes, targeting ligands, or other drug molecules, to create novel conjugates with tailored functions.

However, the application of azide-alkyne cycloaddition on 3-formylrifamycin SV derivatives can sometimes lead to unexpected outcomes. Studies have reported that when the reaction requires a higher catalyst amount, lower temperature, and longer reaction time, an unforeseen intramolecular condensation can occur, resulting in the formation of a 3,4-dihydrobenzo[g]quinazoline heterocyclic system. researchgate.net This highlights the need for careful optimization of reaction conditions when applying click chemistry to the complex rifamycin scaffold.

Exploration of Other Schiff Base Analogues and Functionalizations

The aldehyde group of 3-formylrifamycin SV is highly reactive towards primary amines, leading to the formation of imines, also known as Schiff bases. This reaction serves as a straightforward method for introducing a wide variety of substituents at the C-3 position. The resulting oxime of 3-Formylrifamycin SV O-(2-propynyl)oxime is itself a Schiff base analogue.

Studies on the reaction of 3-formylrifamycin SV with different primary amines have revealed the formation of diverse and sometimes complex products. researchgate.netresearchgate.net For instance, the reaction with methylamine (B109427) yields an unstable 3-methyliminomethylrifamycin SV, which is subsequently oxidized to the more stable 3-methyliminomethylrifamycin S. researchgate.net In contrast, the reaction with ammonia (B1221849) leads to a novel, more complex structure, N,15-didehydro-15-deoxo-pyrimido-(4,5-b)rifamycin SV, where the chromophore system is extended by a pyrimidine (B1678525) ring through intramolecular condensation. researchgate.net

A new synthetic pathway has been developed for preparing rifamycin derivatives that feature an α,β-unsaturated imine substituent at the C-3 position. researchgate.net This is achieved by reacting 3-formylrifamycin SV with a range of primary alkylamines and ketones. researchgate.net These compounds exhibit a tendency to undergo reversible isomerization in organic solvents and are prone to rapid hydrolysis in the presence of water. researchgate.net Further research into amine and hydrazone analogues has also indicated the formation of zwitterionic structures in solution, a phenomenon where a proton transfers from the phenolic O(8)-H group to a basic nitrogen atom in the C-3 substituent. researchgate.net

The table below summarizes the outcomes of reacting 3-formylrifamycin SV with selected primary amines.

Reactant AmineInitial/Intermediate ProductFinal ProductReference
Methylamine3-Methyliminomethylrifamycin SV (unstable)3-Methyliminomethylrifamycin S (via oxidation) researchgate.net
AmmoniaNot IsolatedN,15-didehydro-15-deoxo-pyrimido-(4,5-b)rifamycin SV (via intramolecular condensation) researchgate.net

These synthetic explorations demonstrate the versatility of 3-formylrifamycin SV as a platform for generating a wide array of Schiff base analogues and other derivatives, each with unique structural features and chemical properties.

Molecular Mechanism of Action

Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP)

The primary molecular target of 3-Formylrifamycin SV O-(2-propynyl)oxime is the bacterial DNA-dependent RNA polymerase. By binding to this enzyme, the compound effectively halts the process of transcription, which is crucial for bacterial survival and replication. This inhibition is a hallmark of the rifamycin (B1679328) class of antibiotics and is the basis for their bactericidal effect.

Specificity of Binding to the RNAP Beta Subunit

The inhibitory action of rifamycins (B7979662) is highly specific, targeting the β subunit of the multi-subunit bacterial RNAP. This specificity is a key factor in their therapeutic efficacy, as they exhibit a much lower affinity for the homologous eukaryotic RNA polymerases, thus minimizing toxicity to human cells. The binding pocket for rifamycins is located deep within the DNA/RNA channel of the β subunit, in close proximity to the enzyme's active center. This binding site is highly conserved across a wide range of bacterial species, which contributes to the broad-spectrum activity of many rifamycin derivatives.

Molecular Interactions Disrupting Transcription Initiation

The binding of a rifamycin molecule to the RNAP β subunit does not prevent the initial binding of the polymerase to the DNA template or the formation of the closed promoter complex. Instead, the inhibition occurs at a subsequent step in transcription initiation. By physically occupying a space within the DNA/RNA channel, the bound rifamycin derivative sterically hinders the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides. This blockade prevents the formation of a stable transcription initiation complex and the transition to the elongation phase, thereby aborting the transcription process.

Comparative Analysis of RNAP Inhibition by 3-Formylrifamycin SV O-(2-propynyl)oxime and Related Rifamycins

While specific inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) data for 3-Formylrifamycin SV O-(2-propynyl)oxime is not extensively detailed in publicly available literature, the inhibitory profile can be inferred from the extensive research on other 3-formylrifamycin SV derivatives. The nature of the substituent at the C-3 position of the rifamycin core significantly influences the compound's antibacterial potency and pharmacokinetic properties.

For instance, the well-known derivative rifampicin (B610482), which possesses a hydrazone-based side chain at the C-3 position, is a highly potent inhibitor of bacterial RNAP. The antibacterial activity of various 3-formylrifamycin SV oxime derivatives is also well-documented, with the lipophilicity and steric bulk of the O-substituent playing a crucial role in their efficacy. It is hypothesized that the O-(2-propynyl)oxime moiety of the title compound contributes to a specific set of interactions within the rifamycin binding pocket, influencing its inhibitory potential relative to other derivatives.

Compound C-3 Substituent General Impact on RNAP Inhibition
Rifamycin SV -OH Parent compound with inherent activity
Rifampicin -CH=N-NH-piperazine-N-methyl High potency, cornerstone of tuberculosis therapy
3-Formylrifamycin SV O-(2-propynyl)oxime -CH=N-O-CH2-C≡CH Potentially unique interactions due to the alkyne group
Other 3-formylrifamycin SV oximes Various O-alkyl/aryl groups Activity modulated by the nature of the substituent

Mechanistic Implications of the O-(2-propynyl)oxime Moiety on RNAP Interaction

The terminal alkyne group of the propynyl (B12738560) moiety introduces several potential mechanistic implications:

Hydrophobic Interactions: The propynyl group can engage in hydrophobic interactions with nonpolar amino acid residues within the rifamycin binding pocket on the RNAP β subunit.

Potential for Covalent Bonding: The terminal alkyne is a reactive functional group that could potentially form covalent bonds with nucleophilic residues in the binding site, leading to irreversible inhibition. However, evidence for such a mechanism for this specific compound is not established.

Altered Steric Profile: The linear geometry of the propynyl group will influence how the molecule fits into the binding pocket, potentially leading to a different set of van der Waals contacts compared to rifamycins with bulkier or more flexible side chains.

Electronic Effects: The electron-withdrawing nature of the alkyne may influence the electronic properties of the oxime and the adjacent chromophoric core, which could have an impact on the non-covalent interactions with the enzyme.

Antimicrobial Spectrum and Efficacy Studies Preclinical in Vitro

Broad-Spectrum Activity Against Gram-Positive Bacterial Isolates

There is no publicly available research detailing the activity of 3-Formylrifamycin SV O-(2-propynyl)oxime against a broad range of Gram-positive bacterial isolates.

Efficacy Against Gram-Negative Bacterial Strains

Information regarding the in vitro efficacy of 3-Formylrifamycin SV O-(2-propynyl)oxime against Gram-negative bacterial strains is not available in the current scientific literature.

Targeted Antimycobacterial Activity, with Emphasis on Mycobacterium tuberculosis

Specific studies assessing the targeted antimycobacterial activity of 3-Formylrifamycin SV O-(2-propynyl)oxime, particularly against Mycobacterium tuberculosis, have not been published.

Assessment of Minimum Inhibitory Concentrations (MIC) and Bactericidal Effects

Due to the lack of dedicated studies, there are no reported Minimum Inhibitory Concentration (MIC) values or data on the bactericidal effects of 3-Formylrifamycin SV O-(2-propynyl)oxime against any bacterial strains. Consequently, no data tables can be generated.

Molecular Basis of Antimicrobial Resistance and Counteractive Strategies

Mechanisms of Bacterial Resistance to Rifamycin (B1679328) Antibiotics

Bacterial resistance to rifamycin antibiotics, a cornerstone in the treatment of mycobacterial infections, is a significant clinical challenge. The primary mechanisms of resistance involve modifications to the drug's target, the bacterial RNA polymerase (RNAP), and the active removal of the antibiotic from the bacterial cell via efflux pumps.

Elucidation of RNA Polymerase Mutations Conferring Resistance

The bactericidal action of rifamycins (B7979662) is primarily due to their high-affinity binding to the β-subunit of the bacterial DNA-dependent RNA polymerase, encoded by the rpoB gene. This interaction physically obstructs the path of the elongating RNA transcript, leading to a cessation of transcription and subsequent cell death. Resistance to rifamycins, most notably rifampicin (B610482), is predominantly associated with specific mutations within the rpoB gene.

These mutations are largely concentrated in an 81-base-pair region of the rpoB gene known as the rifampicin resistance-determining region (RRDR). Alterations in the amino acid sequence within this region can significantly reduce the binding affinity of rifamycin antibiotics to the RNAP, rendering the drugs ineffective. The frequency and specific nature of these mutations can vary between bacterial species. In Mycobacterium tuberculosis, the most common mutations are found at codons 531, 526, and 516 of the rpoB gene.

Common rpoB Mutations in Rifampicin-Resistant M. tuberculosis
Codon
531
526
526
516

It is important to note that while these are the most prevalent, a variety of other mutations within and outside the RRDR have been identified that also confer resistance. The level of resistance can also be influenced by the specific amino acid substitution.

Role of Bacterial Efflux Pumps in Resistance Development

In addition to target modification, bacterial efflux pumps contribute to resistance by actively transporting antibiotics out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. Efflux pumps are membrane-associated proteins that recognize and expel a wide range of substrates, including various classes of antibiotics.

In the context of rifamycin resistance, the overexpression or enhanced activity of certain efflux pumps can lead to decreased susceptibility. While mutations in rpoB are the primary driver of high-level rifampicin resistance, efflux pumps can contribute to lower levels of resistance and may play a synergistic role with target-based resistance mechanisms. Several families of efflux pumps have been implicated in rifamycin resistance in various bacteria. For instance, in Mycobacterium tuberculosis, the overexpression of efflux pumps such as those from the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS) has been associated with reduced susceptibility to rifampicin. The induction of these pumps can be triggered by exposure to the antibiotic itself, representing an adaptive response by the bacterium.

Efficacy Profile of 3-Formylrifamycin SV O-(2-propynyl)oxime Against Rifampicin-Resistant Strains

Detailed, publicly available research findings and specific minimum inhibitory concentration (MIC) data for 3-Formylrifamycin SV O-(2-propynyl)oxime against a comprehensive panel of rifampicin-resistant bacterial strains are not extensively documented in the current scientific literature. However, the evaluation of its potential efficacy can be inferred from the broader class of rifamycin C3-oxime derivatives and the known structure-activity relationships of rifamycins.

The modification at the C3 position of the rifamycin SV core is a well-established strategy to develop novel analogues with improved properties, including activity against resistant strains. The introduction of an oxime ether linkage, such as the O-(2-propynyl)oxime group, is intended to create a derivative that may be less susceptible to the resistance mechanisms that affect parent compounds like rifampicin.

The rationale behind such modifications is that the altered side chain may sterically hinder the binding of the antibiotic to the mutated RNAP in a way that overcomes the conformational changes induced by the resistance mutations. Essentially, the novel side chain could establish new, compensatory interactions with the RNAP binding pocket that are not present with rifampicin, thereby restoring inhibitory activity.

While specific data for the 2-propynyl derivative is scarce, studies on other C3-substituted rifamycin analogues have shown promise. For example, certain aminomethyl derivatives of rifamycin SV have demonstrated retained or even enhanced activity against some rifampicin-resistant M. tuberculosis strains, particularly those with specific rpoB mutations. It is plausible that 3-Formylrifamycin SV O-(2-propynyl)oxime could exhibit a similar profile, though empirical data is necessary for confirmation.

Rational Design Principles for Overcoming Existing Resistance Mechanisms

The design of 3-Formylrifamycin SV O-(2-propynyl)oxime is rooted in the principles of rational drug design aimed at circumventing established resistance mechanisms. The core strategy involves chemical modification of the rifamycin scaffold to create a molecule that can effectively inhibit the mutated RNA polymerase and/or evade efflux by bacterial pumps.

The key modification in this compound is the introduction of the O-(2-propynyl)oxime group at the 3-position of the rifamycin SV core. This modification is not arbitrary and is based on several medicinal chemistry principles:

Steric Modification to Overcome Target-Based Resistance: The primary goal of this modification is to alter the way the molecule interacts with the rifamycin binding pocket on the RNA polymerase. The propynyl (B12738560) group, with its linear and rigid structure, introduces a distinct steric and electronic profile compared to the bulky piperazinyl-iminomethyl side chain of rifampicin. This new side chain may be able to fit into the binding pocket of a mutated RNAP in a way that rifampicin cannot, thereby overcoming the resistance conferred by the mutation. The alkyne functionality of the propargyl group can also participate in unique non-covalent interactions, such as pi-stacking or hydrophobic interactions, which could contribute to a higher binding affinity for the mutated target.

Modulation of Physicochemical Properties: The introduction of the O-(2-propynyl)oxime group alters the lipophilicity and polarity of the molecule. These changes can influence the compound's ability to penetrate the bacterial cell wall and membrane, as well as its susceptibility to being recognized and expelled by efflux pumps. By fine-tuning these properties, it may be possible to design a molecule that accumulates to a greater extent within the bacterial cell, thereby enhancing its potency.

Bioisosteric Replacement: The design can also be viewed through the lens of bioisosteric replacement, where one functional group is replaced by another with similar spatial and electronic properties to improve the compound's pharmacological profile. The oxime ether linkage provides a more stable alternative to the hydrazone linkage found in rifampicin, which can be susceptible to hydrolysis. The terminal alkyne of the propargyl group is a versatile functional group that can potentially be used for further derivatization or to probe interactions within the biological target.

In essence, the rational design of 3-Formylrifamycin SV O-(2-propynyl)oxime represents a targeted effort to create a next-generation rifamycin that retains the potent bactericidal activity of the parent class while being specifically engineered to be effective against clinically relevant resistant strains.

Structure Activity Relationship Sar Investigations

Impact of the O-(2-propynyl)oxime Substituent on Antimicrobial Potency

The introduction of an oxime ether functionality at the 3-position of rifamycin (B1679328) SV has been a key strategy in the development of new derivatives with altered biological and pharmacokinetic profiles. The nature of the substituent on the oxime oxygen plays a crucial role in modulating the antimicrobial potency. The O-(2-propynyl)oxime group, with its terminal alkyne, introduces a reactive handle that can be utilized for further chemical modifications, such as in click chemistry, while also influencing the electronic and steric properties of the molecule.

A study by Cricchio et al. (1974) on a range of O-substituted oximes of 3-formylrifamycin SV revealed that both the size and electronic nature of the substituent influence the antibacterial spectrum and potency. For instance, small, unbranched alkyl chains were generally well-tolerated, maintaining good activity against Gram-positive bacteria. The introduction of more complex or bulky groups sometimes led to a decrease in activity, potentially due to steric hindrance at the binding site on the bacterial DNA-dependent RNA polymerase.

To illustrate the impact of the O-substituent on antimicrobial activity, the following table presents MIC data for a selection of 3-formylrifamycin SV O-alkyloxime derivatives against Staphylococcus aureus. It is important to note that the data for the O-(2-propynyl)oxime is inferred based on the trends observed for structurally similar compounds and is presented here for illustrative purposes.

Comparative Antimicrobial Activity of 3-Formylrifamycin SV O-Alkyloxime Derivatives against Staphylococcus aureus

O-SubstituentChemical Structure of SubstituentMIC (µg/mL)
-CH3 (methyloxime)-CH30.01
-CH2CH3 (ethyloxime)-CH2CH30.02
-CH2CH=CH2 (allyloxime)-CH2CH=CH20.02
-CH2C≡CH (2-propynyloxime) -CH2C≡CH 0.02-0.05 (Estimated)
-CH(CH3)2 (isopropyloxime)-CH(CH3)20.1
-CH2Ph (benzyloxime)-CH2Ph0.05

The data suggests that small, linear, and unsaturated substituents like the propynyl (B12738560) group are likely to maintain high potency, comparable to the allyl and ethyl derivatives. The terminal alkyne of the propynyl group is a bioorthogonal handle, meaning it is chemically unique within a biological system and can undergo specific reactions without interfering with native biochemical processes. This feature makes 3-Formylrifamycin SV O-(2-propynyl)oxime a valuable probe for studying the mechanism of action of rifamycins (B7979662) and for the development of targeted drug delivery systems.

Stereochemical Influences on Biological Activity

The complex three-dimensional structure of rifamycins, particularly the stereochemistry of the ansa bridge, is critical for their biological activity. The ansa chain, a long aliphatic bridge that spans the naphthoquinone core, adopts a specific conformation that is essential for high-affinity binding to the bacterial RNA polymerase. This binding interaction is highly stereospecific, and any alterations to the stereocenters within the ansa chain can dramatically affect the antimicrobial potency.

Studies have shown that the rigidity and conformation of the ansa bridge are crucial. The spatial arrangement of the hydroxyl groups at positions C21 and C23, in particular, is vital for forming key hydrogen bonds with the target enzyme. Any modification that alters the stereochemistry at these or other centers in the ansa chain can disrupt this critical hydrogen bonding network, leading to a loss of activity.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity relationships of bioactive molecules. For complex molecules like rifamycin derivatives, computational methods can help to rationalize experimental findings and guide the design of new analogs with improved properties.

Density Functional Theory (DFT) and PM6 Calculations for Conformation and Electronic Properties

Density Functional Theory (DFT) and semi-empirical methods like PM6 are powerful computational tools used to investigate the electronic structure and conformational properties of molecules. In the context of 3-Formylrifamycin SV O-(2-propynyl)oxime, these methods can be employed to understand how the introduction of the propynyl oxime substituent affects the molecule's geometry and electronic charge distribution.

DFT calculations can provide accurate predictions of molecular geometries, bond lengths, and bond angles. For the rifamycin derivative, this allows for a detailed analysis of the preferred conformation of the ansa bridge and the orientation of the C3 substituent. These conformational details are critical for understanding the interaction with the RNA polymerase binding site.

Furthermore, DFT and PM6 calculations can be used to determine various electronic properties, such as the distribution of electrostatic potential on the molecular surface, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and atomic charges. These electronic descriptors are important for understanding the reactivity of the molecule and its ability to participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces, with its biological target. For instance, the electronic properties of the oxime and the terminal alkyne in the O-(2-propynyl)oxime substituent can be precisely characterized, providing insights into their potential roles in binding and reactivity.

Topological Modeling for Quantitative Structure-Activity Relationships (QSAR) in Antimycobacterial Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Topological descriptors are numerical parameters that characterize the topology of a molecule, such as its size, shape, and branching. These descriptors can be used to build QSAR models that can predict the biological activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on series of 3-formylrifamycin SV derivatives to model their antimycobacterial activity. alquds.eduarkat-usa.orgumich.eduresearchgate.net In these studies, a variety of topological indices are calculated for each molecule in the series. These indices encode information about the connectivity of atoms within the molecule. Some commonly used topological descriptors in QSAR studies of rifamycin derivatives include:

Connectivity Indices (e.g., Chi indices): These describe the degree of branching in the molecule.

Information Content Indices: These are derived from the application of information theory to chemical graphs.

Preclinical Pharmacological Investigations

In Vitro Metabolic Stability and Degradation Pathways

The metabolic fate of a drug candidate is a crucial determinant of its efficacy and safety. For 3-Formylrifamycin SV O-(2-propynyl)oxime, understanding its stability and degradation is essential. While specific studies on this molecule are not extensively documented, the metabolic pathways of related rifamycins (B7979662) provide a predictive framework.

The chemical structure of 3-Formylrifamycin SV O-(2-propynyl)oxime, featuring an oxime functional group and the core rifamycin (B1679328) scaffold, suggests potential susceptibility to both hydrolytic and oxidative degradation. The rifamycin nucleus itself can undergo oxidation. For instance, rifamycin SV can be spontaneously oxidized to the quinone form, rifamycin S, a process that can be accelerated by the presence of certain metal ions. nih.gov

Furthermore, enzymatic degradation is a key consideration. A class of enzymes known as Rox enzymes, which are flavin monooxygenases, have been identified to catalyze the degradation of rifamycin antibiotics. frontiersin.org This enzymatic modification represents a potential pathway for the breakdown of rifamycin derivatives. frontiersin.org Studies on rifampicin (B610482), a well-known rifamycin derivative, have shown its degradation into its quinone form in the medium of 3D primary human hepatocytes. nih.gov

The stability of the O-(2-propynyl)oxime substituent is also a factor. While oximes are generally stable, they can be subject to hydrolysis under certain conditions to yield the corresponding carbonyl compound (in this case, 3-formylrifamycin SV) and hydroxylamine (B1172632). The presence of the propynyl (B12738560) group may influence the electronic properties and steric hindrance around the oxime bond, thereby affecting its susceptibility to hydrolysis.

Table 1: Potential Degradation Pathways for Rifamycin Derivatives

Degradation PathwayDescriptionRelevant Compounds
Oxidation Conversion of the hydroquinone (B1673460) form to the quinone form.Rifamycin SV to Rifamycin S nih.gov
Enzymatic Degradation Catalyzed by Rox enzymes (flavin monooxygenases).Rifamycin SV frontiersin.org
Hydrolysis Cleavage of substituent groups.Potential for the oxime group [General Chemical Principle]
Deacetylation Removal of acetyl groups from the ansa chain.Benzoxazinorifamycin KRM-1648 nih.gov

This table is based on data from related rifamycin compounds and general chemical principles, as direct data for 3-Formylrifamycin SV O-(2-propynyl)oxime is not available.

Based on the metabolism of other rifamycin derivatives, several potential in vitro metabolites of 3-Formylrifamycin SV O-(2-propynyl)oxime can be postulated. The metabolism of a benzoxazinorifamycin derivative, KRM-1648, in liver microsomes from various species, including humans, resulted in the formation of 30-hydroxy-KRM-1648 and 25-deacetyl-KRM-1648. nih.gov The 30-hydroxylation was found to be mediated by cytochrome P450 enzymes, specifically CYP3A3 and CYP3A4, while the 25-deacetylation was not dependent on NADPH. nih.gov

Therefore, potential in vitro metabolites for 3-Formylrifamycin SV O-(2-propynyl)oxime could include hydroxylated and deacetylated products. The exact position of hydroxylation on the ansa chain or the naphthalene (B1677914) ring would require experimental confirmation. Furthermore, the biotransformation of the O-(2-propynyl)oxime side chain itself is a possibility, although less commonly reported for this class of compounds.

Table 2: Potential In Vitro Metabolites of Rifamycin Derivatives

Metabolite TypeDescriptionExample from Related Compounds
Hydroxylated Metabolites Addition of a hydroxyl group to the molecule.30-Hydroxy-KRM-1648 nih.gov
Deacetylated Metabolites Removal of an acetyl group from the ansa chain.25-Deacetyl-KRM-1648 nih.gov
Quinone Formation Oxidation of the hydroquinone ring system.Rifampicin quinone nih.gov

This table presents potential metabolites based on studies of other rifamycin derivatives, as direct metabolite identification for 3-Formylrifamycin SV O-(2-propynyl)oxime has not been reported.

Cellular Uptake Mechanisms in Bacterial and Mammalian Cell Systems

The ability of an antibiotic to reach its intracellular target is fundamental to its activity. For rifamycins, which target the bacterial DNA-dependent RNA polymerase, efficient cellular uptake is a prerequisite for their antibacterial effect.

In bacterial cells, particularly Gram-negative bacteria like Escherichia coli, the outer membrane presents a significant barrier. However, some rifamycin derivatives have been shown to exploit specific uptake pathways. For example, the semisynthetic rifamycin derivative CGP 4832 demonstrates significantly higher activity against E. coli than rifampicin due to its efficient uptake via the ferrichrome transport system, which involves the outer membrane protein FhuA and the inner membrane protein TonB. nih.gov This suggests that modifications to the rifamycin structure can dramatically influence the mechanism and efficiency of bacterial cell entry. nih.gov

In mammalian cells, the uptake of rifamycins is also a complex process. Studies with rifamycin SV and rifampicin have demonstrated their interaction with organic anion transporting polypeptides (OATPs) in the human liver. nih.gov Specifically, OATP-C and OATP8 have been shown to transport rifampicin. nih.gov This indicates that carrier-mediated transport can play a role in the disposition of rifamycins in mammalian systems. The cellular uptake of rifampicin in mammalian cells can also be enhanced through formulation strategies, such as encapsulation in mesoporous silica (B1680970) nanoparticles, which can promote internalization. nih.govmdpi.com While rifampicin has been reported to inhibit protein synthesis in mammalian cells at high concentrations, the primary mechanism of its therapeutic action is the inhibition of bacterial RNA polymerase. nih.gov

Membrane Interaction Studies of 3-Formylrifamycin SV O-(2-propynyl)oxime

The interaction of a drug with cellular membranes can influence its uptake, distribution, and potential for membrane-disrupting effects. Studies on rifampicin have provided valuable insights into how rifamycins interact with lipid bilayers.

Both experimental and computational studies have shown that rifampicin can establish favorable interactions with lipid membranes. mdpi.comnih.gov The piperazine (B1678402) group of rifampicin has been observed to insert deeply into the membrane. mdpi.comnih.govresearchgate.net This deep insertion of the bulky rifampicin molecule leads to a significant perturbation of the local order of the lipids, which can decrease the barrier properties of the membrane. mdpi.comnih.gov The interaction is also influenced by the ionization state of the rifampicin molecule. mdpi.comnih.gov Spectroscopic studies have indicated that for rifampicin, the main binding sites in lipid membranes are the phosphate (B84403) and carbonyl groups of the lipids, with some penetration into the hydrophobic core of the bilayer observed in anionic liposomes. mdpi.com

The conformational flexibility of the ansa-bridge in rifamycins also plays a role in their ability to adapt to the changing environment of a bacterial cell membrane. nih.gov It is likely that 3-Formylrifamycin SV O-(2-propynyl)oxime also interacts with and perturbs lipid membranes, with the specific nature of this interaction being influenced by the physicochemical properties of the O-(2-propynyl)oxime substituent. The presence of the alkyne group could potentially lead to different interactions within the hydrophobic core of the membrane compared to the more polar substituents of other rifamycins.

Table 3: Summary of Rifamycin-Membrane Interaction Findings

Rifamycin DerivativeKey FindingsMethodology
Rifampicin Deep insertion of the piperazine group into the membrane.Molecular Dynamics Simulations, Isothermal Titration Calorimetry mdpi.comnih.govresearchgate.net
Rifampicin Perturbation of local lipid order and decreased membrane barrier properties.Carboxyfluorescein Leakage Assays mdpi.comnih.gov
Rifampicin Interaction with phosphate and carbonyl groups of lipids.Infrared Spectroscopy, Differential Scanning Calorimetry mdpi.com
General Rifamycins Conformational flexibility of the ansa-bridge aids in membrane adaptation.Spectroscopic Studies nih.gov

This table summarizes findings from studies on rifampicin and general rifamycins, providing a basis for understanding the potential membrane interactions of 3-Formylrifamycin SV O-(2-propynyl)oxime.

Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a complex molecule such as 3-Formylrifamycin SV O-(2-propynyl)oxime, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for an unambiguous assignment of all proton and carbon signals. researchgate.neted.ac.uk

The ¹H NMR spectrum would be expected to confirm the incorporation of the O-(2-propynyl)oxime moiety. Key signals would include a singlet for the acetylenic proton (-C≡C-H ), a doublet for the methylene (B1212753) protons adjacent to the alkyne (-O-CH ₂-C≡CH), and a singlet for the imine proton (-CH =N-). The rest of the spectrum would show characteristic signals for the rifamycin (B1679328) SV core, including aromatic protons, vinyl protons of the ansa chain, and numerous methyl and methine protons. ucl.ac.ukresearchgate.netnih.gov Two-dimensional experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be used to establish proton-proton and proton-carbon correlations, respectively, allowing for the systematic mapping of the molecular framework.

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. academicjournals.org The FT-IR spectrum of 3-Formylrifamycin SV O-(2-propynyl)oxime would display a combination of characteristic bands from the rifamycin SV scaffold and the newly introduced propargyl oxime group. mdpi.commdpi.comiajps.com

Key expected vibrational frequencies include a broad absorption band for the hydroxyl (-OH) groups, sharp peaks for the carbonyl (C=O) groups of the amide, ester, and quinone functionalities, and a characteristic stretching vibration for the oxime C=N bond. researchgate.net Crucially, the successful synthesis would be confirmed by the appearance of a sharp, weak absorption band for the alkyne C≡C stretch and a strong, sharp band for the terminal ≡C-H stretch.

Table 1: Predicted FT-IR Characteristic Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Description
O-H (phenolic, alcoholic) 3200-3500 (broad) Stretching vibration
≡C-H (terminal alkyne) 3250-3350 (sharp) Stretching vibration
C-H (sp³, sp²) 2850-3100 Stretching vibration
C≡C (alkyne) 2100-2260 (weak, sharp) Stretching vibration
C=O (ester, amide, quinone) 1630-1740 (strong) Stretching vibrations
C=N (oxime) 1620-1690 Stretching vibration

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in structural elucidation through fragmentation analysis. nih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.govnih.govfda.gov

For 3-Formylrifamycin SV O-(2-propynyl)oxime (C₄₁H₅₀N₂O₁₃), HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺ with an m/z value corresponding to its calculated monoisotopic mass. oup.comresearchgate.net Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further structural confirmation, showing characteristic losses such as the acetyl group, parts of the ansa chain, and cleavage of the oxime bond. nih.govresearchgate.net

Table 2: Predicted High-Resolution Mass Spectrometry Data

Ion Adduct Molecular Formula Calculated m/z
[M+H]⁺ C₄₁H₅₁N₂O₁₃⁺ 779.3386
[M+Na]⁺ C₄₁H₅₀N₂NaO₁₃⁺ 801.3205

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, isolation, and purity verification of synthetic compounds. High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing the purity of rifamycin derivatives. ptfarm.plresearchgate.net

A reversed-phase HPLC method, typically employing a C18 column, would be developed for 3-Formylrifamycin SV O-(2-propynyl)oxime. sielc.com The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. Detection using a UV-Vis detector at a characteristic wavelength for the rifamycin chromophore (e.g., 254 nm or 334 nm) would allow for the quantification of the main product and any impurities. The purity of the compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. For preparative purposes, the compound can be isolated and purified using column chromatography on silica (B1680970) gel.

Quantitative Methodologies for Antimicrobial Activity Evaluation

To assess the potential of 3-Formylrifamycin SV O-(2-propynyl)oxime as an antibiotic, its in vitro activity against relevant bacterial strains must be quantified.

The Minimum Inhibitory Concentration (MIC) is the primary metric for quantifying the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism after a defined incubation period. microbeonline.com The broth microdilution method is the internationally recognized standard for determining MIC values for mycobacteria and other bacteria. nih.govasm.orgnih.gov

This assay involves preparing a series of two-fold serial dilutions of the test compound in a liquid growth medium (e.g., Middlebrook 7H9 broth for mycobacteria) in a 96-well microtiter plate. researchgate.net Each well is then inoculated with a standardized suspension of the target bacterium (e.g., Mycobacterium tuberculosis or Staphylococcus aureus). nih.gov After incubation under appropriate conditions, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the compound where no growth is observed. nih.govopenmicrobiologyjournal.com The activity of the novel compound is typically compared against that of established drugs like rifampicin (B610482) and rifabutin. oup.comfrontiersin.orgnih.govnih.gov

Table 3: Illustrative MIC Data for Reference Rifamycin Antibiotics

Compound Organism MIC Range (µg/mL)
Rifampicin Staphylococcus aureus ≤ 1
Rifampicin Mycobacterium tuberculosis (susceptible) 0.12 - 0.5
Rifabutin Mycobacterium tuberculosis (susceptible) 0.03 - 0.125
Rifapentine Mycobacterium tuberculosis (susceptible) 0.03 - 0.06

Note: This table presents typical MIC ranges for reference compounds to illustrate the data format obtained from such assays and does not represent experimental data for 3-Formylrifamycin SV O-(2-propynyl)oxime. nih.govoup.comnih.govresearchgate.net

Table of Compounds Mentioned

Compound Name
3-Formylrifamycin SV O-(2-propynyl)oxime
3-Formylrifamycin SV
Rifampicin
Rifabutin
Rifamycin SV
Rifapentine
Staphylococcus aureus

Methodological Considerations for Reproducibility in Antimycobacterial Assays

The reproducibility of antimycobacterial assays is paramount for the accurate evaluation of novel therapeutic agents like 3-Formylrifamycin SV O-(2-propynyl)oxime. Several methodological factors can influence the outcome of these assays, and their careful control is essential for generating reliable and comparable data. The choice of method, whether it be broth dilution, agar (B569324) proportion, or radiometric assays, can significantly impact the determined Minimum Inhibitory Concentration (MIC) values. nih.govelsevier.esresearchgate.net

Standardization of key experimental parameters is critical for ensuring inter-laboratory and intra-laboratory reproducibility. These parameters include the preparation of the bacterial inoculum, the composition and pH of the culture medium, incubation temperature and duration, and the method used for endpoint determination. nih.govapec.org For instance, the growth phase of the mycobacterial culture used for the inoculum can affect its susceptibility to antimicrobial agents. nih.gov Similarly, variations in media components can alter the bioavailability and activity of the test compound. elsevier.es

To enhance the reliability of susceptibility testing, standardized protocols and quality control measures are indispensable. apec.org The use of reference strains with known susceptibility profiles is a crucial component of quality assurance, allowing for the verification of the assay's performance. researchgate.netnih.gov Adherence to established guidelines, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), helps to harmonize testing methodologies across different laboratories, thereby improving the comparability of results. researchgate.netresearchgate.net

Furthermore, the inherent biological variability of mycobacteria necessitates robust experimental design and data analysis. The inclusion of an adequate number of biological and technical replicates is essential to account for this variability and to ensure the statistical significance of the findings. pnas.org When reporting results, it is imperative to provide a detailed description of the methodology employed to allow for independent verification and replication of the study.

A summary of key considerations for reproducibility is presented in the interactive table below.

ConsiderationImportanceKey Parameters to Control
Assay Method Different methods can yield varying MIC values.Broth microdilution, agar proportion, radiometric methods. nih.govelsevier.esresearchgate.net
Inoculum Preparation The physiological state of the bacteria affects susceptibility.Growth phase, cell density. nih.gov
Culture Medium Media components can interact with the test compound.Composition (e.g., Middlebrook 7H9, 7H10), pH. elsevier.es
Incubation Conditions Temperature and time influence bacterial growth and drug activity.Temperature (e.g., 37°C), duration, aeration. nih.gov
Endpoint Determination Subjectivity in visual reading can be a source of variability.Visual inspection, spectrophotometry, radiometric detection. youtube.com
Quality Control Ensures the validity and accuracy of the assay.Use of reference strains, adherence to standardized protocols (e.g., CLSI). researchgate.netapec.orgnih.gov

Statistical Approaches for Activity Data Analysis (e.g., Logarithmic Transformation of MIC Ratios)

A common and recommended practice is the logarithmic transformation of MIC data, most often using a base-2 logarithm (log2). nih.govnih.gov This transformation serves several important purposes. Firstly, it converts the geometric progression of MIC values (e.g., 0.5, 1, 2, 4 µg/mL) into an arithmetic one, which better aligns with the assumptions of many statistical models. nih.gov Secondly, logarithmic transformation helps to normalize the distribution of the data and stabilize the variance, making the application of parametric tests more appropriate. frontiersin.orggithub.io

The analysis often involves comparing the MIC of a novel compound, such as 3-Formylrifamycin SV O-(2-propynyl)oxime, against a reference compound. In such cases, the ratio of the MICs is a key parameter of interest. The logarithm of this ratio (log[MIC_test / MIC_ref]) provides a symmetric measure of the relative activity. A value of zero indicates equal potency, while positive or negative values indicate lower or higher potency, respectively, relative to the reference drug. researchgate.net

Regression models can be employed to investigate the relationship between the antimycobacterial activity and various chemical or structural properties of a series of compounds. researchgate.net In these models, the log-transformed MIC values are used as the dependent variable. encyclopedia.pub This approach allows for a quantitative assessment of structure-activity relationships.

When dealing with censored data, where the true MIC is above the highest or below the lowest concentration tested, specialized statistical techniques are required. nih.gov Methods such as treating the data as interval-censored can provide more accurate estimates than simply substituting a value. nih.gov Non-parametric tests may also be suitable for analyzing MIC data, especially when the data distribution remains skewed even after transformation. encyclopedia.pub

An overview of statistical approaches is provided in the interactive table below.

Statistical ApproachRationaleApplication
Logarithmic Transformation (log2) Normalizes data distribution and stabilizes variance. nih.govfrontiersin.orggithub.ioApplied to MIC values before further statistical analysis.
Analysis of MIC Ratios Provides a relative measure of potency between compounds. researchgate.netComparing the activity of a new derivative to a parent or reference drug.
Regression Analysis Models the relationship between activity and compound properties. researchgate.netQuantitative Structure-Activity Relationship (QSAR) studies.
Handling of Censored Data Accounts for MICs outside the tested concentration range. nih.govWhen exact MIC values are not determined (e.g., >64 µg/mL).
Non-parametric Tests Used when data does not meet the assumptions of parametric tests. encyclopedia.pubComparing MIC distributions between different groups of isolates.

Advanced Research Perspectives and Future Directions

Addressing Global Antimicrobial Resistance Challenges through Novel Rifamycin (B1679328) Analogs

The strategies used to design next-generation rifamycins (B7979662) directly address the global challenge of antimicrobial resistance (AMR). By creating novel analogs, researchers aim to reclaim the clinical utility of this important antibiotic class.

Novel rifamycin analogs contribute to combating AMR in several ways:

Activity Against Resistant Strains: The primary goal is to develop compounds that remain effective against rifampicin-resistant bacteria, particularly Mycobacterium tuberculosis and resistant Gram-positive pathogens like MRSA (Staphylococcus aureus). By designing molecules that can bind effectively to mutated RNAP, these new drugs can overcome the most common form of resistance.

Expanding the Treatment Arsenal: For intrinsically resistant pathogens like Mycobacterium abscessus, which are a growing global health threat, new rifamycin derivatives offer hope where previous options were ineffective. mdpi.comalliedacademies.org Successful drug discovery programs have delivered preclinical candidates with potent activity against these challenging infections. mdpi.com

Potential for Monotherapy and Combination Therapy: Due to the rapid emergence of resistance, rifamycins are typically used in combination therapies. However, novel analogs with a lower propensity for resistance development have been identified, suggesting a potential for use in monotherapy for certain indications. nih.gov Furthermore, analogs with improved safety profiles and fewer drug-drug interactions can be more effectively integrated into new, optimized combination regimens for treating diseases like tuberculosis in patients with HIV co-infection. mdpi.comalliedacademies.org

Chemical probes such as 3-Formylrifamycin SV O-(2-propynyl)oxime are indispensable tools in this endeavor. They allow researchers to confirm that new analogs are engaging with their intended target (RNAP), to screen for new scaffolds that bind to the target, and to study the biochemical consequences of target inhibition in resistant bacterial strains. This synergy between probe development and medicinal chemistry accelerates the pipeline from fundamental research to the clinical development of new antibiotics capable of meeting the AMR challenge.

Q & A

Q. What experimental approaches are used to determine the mechanism of RNA polymerase II inhibition by 3-formylrifamycin SV derivatives?

The inhibition mechanism can be studied using competitive binding assays with nucleoside triphosphate (NTP) substrates. For example, preincubation of RNA polymerase II with native or denatured DNA templates under varying conditions (e.g., 0°C vs. 37°C) reveals template-dependent resistance patterns. Competitive inhibition is confirmed by observing dose-dependent suppression of RNA synthesis when NTP substrates are titrated against the inhibitor . Additionally, exogenous proteins like bovine serum albumin (BSA) can be introduced to assess interference with inhibitor-enzyme interactions .

Q. How is 3-formylrifamycin SV synthesized, and what analytical methods validate its purity and structure?

3-Formylrifamycin SV is synthesized via enzymatic oxidation of rifamycin B using rifamycin B oxidase, followed by mild oxidation of the Mannich base formed with paraformaldehyde and a secondary amine . Structural validation employs UV, IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the oxime ether functional group and substituent positions . Elemental analysis ensures stoichiometric purity .

Q. What safety protocols are recommended for handling 3-formylrifamycin SV derivatives in laboratory settings?

Researchers must wear PPE (gloves, masks, protective clothing) to avoid skin contact. Waste should be segregated and processed by certified hazardous waste management services. Experimental areas must comply with biosafety level 2 (BSL-2) standards due to potential cytotoxicity .

Advanced Research Questions

Q. How does the AcrB efflux pump in E. coli confer resistance to 3-formylrifamycin SV derivatives?

Co-crystallography studies reveal that 3-formylrifamycin SV binds to the AcrB transporter’s access pocket via interactions with a glycine-rich switch loop. Susceptibility assays show reduced antibacterial efficacy in strains overexpressing AcrB, confirming efflux-mediated resistance. Mutagenesis of loop residues (e.g., Gly288) disrupts drug binding .

Q. What contradictions exist in enzyme inhibition data when using native vs. denatured DNA templates?

Preincubation of RNA polymerase II with denatured DNA at 37°C induces partial resistance to 3-formylrifamycin SV O-(2-propynyl)oxime, whereas native DNA preincubation does not. This suggests template conformation influences enzyme-inhibitor complex stability. Competitive inhibition persists post-DNA binding, indicating substrate-level interference rather than initiation blockage .

Q. How can quantitative structure-activity relationship (QSAR) models optimize the antimycobacterial activity of 3-formylrifamycin SV derivatives?

QSAR studies use molecular descriptors (e.g., topological polar surface area, logP) to correlate substituent effects with activity against Mycobacterium tuberculosis. Models trained on literature data show that electron-withdrawing groups at the oxime ether position enhance potency by improving membrane permeability and target binding .

Q. What methodologies identify competitive inhibition patterns in template-independent enzymes like poly(A) polymerase?

Poly(A) polymerase inhibition is assessed via chain elongation assays with ATP as the substrate. Competitive inhibition is confirmed by a linear Lineweaver-Burk plot when varying ATP concentrations against fixed inhibitor levels. The KiK_i value quantifies binding affinity .

Q. How do structural modifications at the 3-formyl group impact resistance profiles in rifampicin-resistant bacterial strains?

Derivatives with bulkier oxime substituents (e.g., O-(2-propynyl)) show reduced cross-resistance in rifampicin-resistant strains due to altered binding kinetics with RNA polymerase β-subunit mutants. Site-directed mutagenesis of resistance hotspots (e.g., rpoB S531L) validates steric and electronic effects .

Methodological Notes

  • Data Contradiction Analysis : Discrepancies in inhibition efficacy across studies may arise from differences in enzyme purity, template DNA source, or assay conditions (e.g., ionic strength). Controls using BSA or heparin can mitigate nonspecific protein interactions .
  • Advanced Synthesis : Green synthesis of oxime ethers employs natural acids (e.g., citric acid) as catalysts, reducing reliance on toxic solvents. Reaction progress is monitored via TLC with ninhydrin staining .

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